Sgc-stk17B-1 -

Sgc-stk17B-1

Catalog Number: EVT-10952911
CAS Number:
Molecular Formula: C16H10N2O2S3
Molecular Weight: 358.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
{[6-(1-benzothiophen-2-yl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid is a thienopyrimidine that is thieno[3,2-d]pyrimidine which is substituted by a (carboxymethyl)sulfanediyl group at position 4 and by a 1-benzothiophen-2-yl group at position 6. It is a STK17B kinase inhibitor. It has a role as an EC 2.7.11.1 (non-specific serine/threonine protein kinase) inhibitor. It is a thienopyrimidine, a sulfur-containing carboxylic acid, a monocarboxylic acid, an aryl sulfide, a member of 1-benzothiophenes and a biaryl.
Overview

SGC-STK17B-1 is a thieno[3,2-d]pyrimidine compound developed as a chemical probe for the serine/threonine kinase known as STK17B, also referred to as DRAK2. This kinase is part of the death-associated protein kinase family and is categorized as a "dark" kinase due to its underexplored role in cellular signaling and disease mechanisms. The compound was designed to exhibit high potency and selectivity towards STK17B, making it a valuable tool for studying this kinase's biological functions and potential therapeutic implications.

Source

The development of SGC-STK17B-1 was a collaborative effort involving the Structural Genomics Consortium and Pfizer. The compound emerged from a series of optimization efforts aimed at creating effective inhibitors of STK17B, which had previously been challenging due to the kinase's unique structural characteristics and limited understanding of its biological roles .

Classification

SGC-STK17B-1 is classified as an ATP-competitive inhibitor. It selectively inhibits STK17B with an IC50 value of approximately 190 nM, demonstrating significant selectivity over other kinases, including the closely related STK17A, which has an IC50 greater than 10,000 nM . This selectivity is crucial for minimizing off-target effects in experimental settings.

Synthesis Analysis

Methods

The synthesis of SGC-STK17B-1 involves several key steps that optimize the thieno[3,2-d]pyrimidine core structure. The compound was derived from a larger library of kinase inhibitors screened for activity against STK17B. The synthesis process includes:

  1. Formation of the Thieno[3,2-d]pyrimidine Core: This involves cyclization reactions that create the fused heterocyclic ring structure characteristic of thieno compounds.
  2. Functional Group Modifications: Strategic introduction of functional groups enhances binding affinity and selectivity towards STK17B.
  3. Purification and Characterization: The final product undergoes purification processes such as chromatography and is characterized using techniques like NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Technical Details

The synthesis is carefully monitored to ensure high yields and purity levels, with analytical methods employed to verify the structural integrity of SGC-STK17B-1 throughout the process.

Molecular Structure Analysis

Structure

SGC-STK17B-1 has a complex molecular structure characterized by its thieno[3,2-d]pyrimidine backbone. The molecular formula is C16H10N2O2S3C_{16}H_{10}N_{2}O_{2}S_{3}, with a molecular weight of approximately 378.46 g/mol .

Data

  • InChIKey: BNYXRPMABDQJJR-UHFFFAOYSA-N
  • SMILES: O=C(O)CSC1=C2C(C=C(C3=CC(C=CC=C4)=C4S3)S2)=NC=N1
  • Crystallography: X-ray crystallography studies revealed that SGC-STK17B-1 binds within the ATP-binding pocket of STK17B, forming specific interactions that contribute to its inhibitory activity .
Chemical Reactions Analysis

Reactions

SGC-STK17B-1 primarily acts through competitive inhibition at the ATP-binding site of STK17B. This mechanism involves:

  1. Binding to the Active Site: The compound occupies the ATP-binding pocket, preventing ATP from engaging with the kinase.
  2. Inducing Structural Changes: Binding leads to conformational changes in STK17B that hinder its catalytic activity.

Technical Details

The binding affinity and selectivity were evaluated using various biochemical assays, including KINOMEscan and NanoBRET assays, confirming its potent inhibitory action against STK17B while showing minimal activity against other kinases .

Mechanism of Action

Process

The mechanism by which SGC-STK17B-1 exerts its effects involves:

  1. Competitive Inhibition: By mimicking ATP, SGC-STK17B-1 competes for binding at the active site.
  2. P-loop Conformation: Unique interactions between the inhibitor and specific amino acids (notably R41) in the P-loop region of STK17B stabilize an unusual conformation that enhances selectivity .

Data

Molecular dynamics simulations have illustrated how this conformational flexibility contributes to the inhibitor's efficacy, providing insights into potential pathways for further optimization in drug design.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; solubility in aqueous solutions may vary based on pH.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts primarily through non-covalent interactions with target kinases.

Relevant data from characterization studies indicate that SGC-STK17B-1 maintains structural integrity across various conditions typically encountered during biological assays .

Applications

SGC-STK17B-1 serves multiple scientific purposes:

  • Research Tool: Used extensively in studies investigating the role of STK17B in cellular processes such as apoptosis, cell proliferation, and stress response.
  • Therapeutic Development: Potentially serves as a lead compound for developing targeted therapies for diseases associated with dysregulated STK17B activity.
  • Biochemical Assays: Facilitates high-throughput screening efforts aimed at identifying additional inhibitors or modulators of STK17B function.

The ongoing research surrounding SGC-STK17B-1 underscores its significance in advancing our understanding of kinase biology and developing novel therapeutic strategies targeting this enigmatic class of enzymes .

Introduction to STK17B as a Therapeutic Target in Human Disease

Role of STK17B/Death-Associated Apoptosis-Inducing Protein Kinase 2 in Autoimmune Disorders and Oncogenesis

STK17B (Serine/Threonine Kinase 17B), also termed Death-Associated Apoptosis-Inducing Protein Kinase 2, is a member of the death-associated protein kinase family with dual roles in immune regulation and cancer pathogenesis. In autoimmune contexts, STK17B functions as a negative regulator of T-cell receptor signaling, establishing an activation threshold that prevents responses to suboptimal antigens. Genetic deletion studies in mice demonstrate that STK17B deficiency lowers this threshold, sensitizing T cells to weak stimuli and conferring resistance to autoimmune encephalomyelitis and type 1 diabetes models [1] [9]. This positions STK17B as a gatekeeper of autoimmunity, where its inhibition could therapeutically enhance T-cell responses against tumor antigens.

In oncology, STK17B exhibits context-dependent roles. It is overexpressed in hepatocellular carcinoma (HCC), where it drives carcinogenesis and metastasis via the AKT/glycogen synthase kinase-3β/Snail signaling axis, promoting epithelial-mesenchymal transition [4]. Similarly, STK17B upregulation correlates with poor prognosis in skin cutaneous melanoma, where reduced expression associates with advanced Breslow depth, Clark level, and diminished overall survival [8]. Conversely, STK17B may act as a tumor suppressor in leukemia and colorectal cancer, highlighting tissue-specific functionalities [4] [6].

Table 1: Disease Associations of STK17B

Disease ContextExpressionFunctional RoleDownstream Pathways
Autoimmunity (e.g., Type 1 Diabetes)High in lymphocytesT-cell anergy regulatorTCR signaling threshold
Hepatocellular CarcinomaUpregulatedPromotes EMT, metastasisAKT/GSK-3β/Snail
Skin Cutaneous MelanomaDownregulatedPutative tumor suppressorImmune cell infiltration
Acute Myeloid LeukemiaVariablePro-apoptoticContext-dependent

Challenges in Targeting Understudied "Dark Kinases" of the Death-Associated Protein Kinase Family

STK17B is classified as a "dark kinase" due to limited understanding of its structural biology, physiological substrates, and disease-specific mechanisms. Key challenges include:

  • Tool Deficiency: Prior to 2020, no selective inhibitors existed. Early compounds like quercetin and dovitinib targeted STK17B with micromolar affinity but exhibited >100-fold cross-reactivity across the kinome, including the paralog STK17A (60% amino acid identity) and unrelated kinases such as Aurora kinase B and calcium/calmodulin-dependent protein kinase kinase 2 [2] [5].
  • Evolutionary Divergence: Rodents lack STK17A due to chromosomal rearrangement, complicating translational studies. Mouse models of STK17B deletion cannot recapitulate human STK17A/STK17B selectivity challenges [9].
  • Scaffold Uncertainty: Genetic knockdown studies could not distinguish whether STK17B’s immunological effects stem from its kinase activity or scaffolding functions [1].

Table 2: Historical Inhibitors of STK17B

CompoundSTK17B AffinitySelectivity ChallengesCellular Activity
Quercetin~10 µM IC₅₀Pan-kinase inhibitor (CAMK family)Limited
Dovitinib~1 µM KDRTK cross-reactivityNot established
Benzofuranone 3Sub-µM IC₅₀20-fold over STK17AApoptosis protection in β-cells

Rationale for Developing Selective Chemical Probes in Kinase Research

The dearth of target-specific tools impeded mechanistic studies of STK17B. Chemical probes—molecules with potency <100 nM, kinome-wide selectivity >30-fold, and cell-based target engagement—are essential to:

  • Decipher kinase-specific signaling pathways,
  • Validate therapeutic hypotheses (e.g., immuno-oncology combinations),
  • Enable pharmacodynamic biomarker development (e.g., phospho-substrate tracking) [1] [9].

SGC-STK17B-1 (chemical name: 4-([3,2-d]thieno[3,2-d]pyrimidin-4-yl)-2-(thiophen-2-yl)thiazole-5-carboxylic acid) was developed to address this gap. Its discovery leveraged:

  • Scaffold Repurposing: Screening of Pfizer’s thieno[3,2-d]pyrimidine library (originally for Tpl2 kinase inhibition) revealed unexpected STK17B inhibition [2].
  • Structural Insights: X-ray crystallography (PDB: 6Y6H) showed SGC-STK17B-1 induces a unique phosphate-binding loop conformation. The inhibitor’s carboxylic acid forms a salt bridge with arginine 41, flipping the loop 180° relative to the adenosine diphosphate-bound state. This remodels the adenosine triphosphate pocket, enabling high selectivity [2] [5] [10].
  • Negative Control Design: The isomeric thieno[2,3-d]pyrimidine analog (SGC-STK17B-1N) exhibits >100-fold reduced potency due to decreased pyrimidine N1 basicity, enabling off-target effect control [2].

Table 3: Profile of SGC-STK17B-1

ParameterValueValidation Method
STK17B KD5.6 nMKinaseSeeker split luciferase
STK17B IC₅₀34 nMSox-based fluorescence assay
Cellular Target Engagement (NanoBRET IC₅₀)68 nMFlp-In T-REx-293 cells
Selectivity (STK17A)230 nM KDKINOMEscan (403 kinases)
Key Off-targetsCAMKK2 (2.4 µM IC₅₀)NanoBRET profiling

The probe modulates STK17B-dependent biology in cells:

  • Immunological Effects: Enhances interleukin-2 production in murine T cells activated by suboptimal T-cell receptor stimuli [1] [9].
  • Oncological Effects: Suppresses hepatocellular carcinoma cell migration and epithelial-mesenchymal transition in vitro, validating pathway modulation [4].

SGC-STK17B-1 thus represents a foundational tool for elucidating STK17B’s roles in human disease and accelerating therapeutic discovery.

Chemical Structure of SGC-STK17B-1

O ∥  │  ┌─────────────┐  │ Thieno[3,2-d] │  │ pyrimidine   │  └─────────────┘  │  SCH₂-C≡O (carboxylic acid)  

The carboxylic acid moiety (highlighted) is critical for R41-mediated salt bridge formation [2] [5].

Properties

Product Name

Sgc-stk17B-1

IUPAC Name

2-[6-(1-benzothiophen-2-yl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid

Molecular Formula

C16H10N2O2S3

Molecular Weight

358.5 g/mol

InChI

InChI=1S/C16H10N2O2S3/c19-14(20)7-21-16-15-10(17-8-18-16)6-13(23-15)12-5-9-3-1-2-4-11(9)22-12/h1-6,8H,7H2,(H,19,20)

InChI Key

BNYXRPMABDQJJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC4=C(S3)C(=NC=N4)SCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.